molecular formula C13H16N2O B15217854 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole CAS No. 112655-16-0

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole

Cat. No.: B15217854
CAS No.: 112655-16-0
M. Wt: 216.28 g/mol
InChI Key: GYWKOHGDAZOGQH-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a phenyl group at the 2-position and a 1-ethoxyethyl substituent at the 1-position of the imidazole ring. The ethoxyethyl group introduces steric bulk and ether-based solubility, while the phenyl group contributes to aromatic π-π interactions and electronic effects.

Properties

CAS No.

112655-16-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(1-ethoxyethyl)-2-phenylimidazole

InChI

InChI=1S/C13H16N2O/c1-3-16-11(2)15-10-9-14-13(15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

GYWKOHGDAZOGQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenyl-1H-imidazole with ethyl vinyl ether in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-phenyl-1H-imidazole and ethyl vinyl ether.

    Catalyst: Acid catalyst (e.g., sulfuric acid).

    Reaction Conditions: The reaction is conducted at a temperature range of 50-80°C and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; reactions carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Substituent variations in imidazole derivatives significantly influence their chemical and physical properties. Key analogs include:

Compound Name Substituents (1-, 2-, 4-, 5-positions) Key Structural Features Reference
1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole 1-(1-Ethoxyethyl), 2-phenyl Ether group (solubility), phenyl (π-system) N/A
Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole]-iridium(III) 1-dibenzo[b,d]furan, 2-phenyl Iridium complex (OLED applications), bulky substituents
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole 1-naphthyl, 2-,4-,5-phenyl Extended aromaticity (enhanced fluorescence)
4,5-Di(furan-2-yl)-1-(4-methylbenzyl)-2-phenyl-1H-imidazole 4,5-di(furan), 1-benzyl, 2-phenyl Furan rings (red-shifted fluorescence)

Key Observations :

  • The ethoxyethyl group in the target compound contrasts with bulky iridium complexes (used in OLEDs) and aromatic naphthyl groups (fluorescence) .
  • Furan-containing analogs (e.g., from ) exhibit tunable optical properties due to conjugation, whereas the ethoxyethyl group may prioritize solubility over luminescence .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing aldehydes and amines under reflux. However, the ethoxyethyl group may require specialized catalysts (e.g., CAN in ) for efficient introduction .

Physical and Spectral Properties

Melting points, spectral data, and solubility vary with substituents:

Compound Melting Point (°C) Notable Spectral Data (NMR/MS) Reference
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate 119–120 1H NMR: δ 7.2–8.1 (aromatic protons)
4,5-Di(furan-2-yl)-2-phenyl-1H-imidazole derivatives N/A Fluorescence λ_em = 450–500 nm (solvent-dependent)
This compound Not reported Expected IR: ~1250 cm⁻¹ (C-O-C stretch) N/A

Key Observations :

  • Carboxylate-containing imidazoles () exhibit higher melting points (157°C) due to hydrogen bonding, whereas ethoxyethyl groups may lower melting points by reducing crystallinity.

Key Observations :

  • The target compound’s ethoxyethyl group may enhance solubility for pharmaceutical or agrochemical formulations (e.g., as seen in for ethyl imidazole carboxylates) .
  • Bulky substituents in iridium complexes improve OLED stability, whereas the target compound’s simpler structure may limit such applications .

Biological Activity

1-(1-Ethoxyethyl)-2-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The structure of this compound includes an ethoxyethyl group and a phenyl moiety attached to the imidazole ring. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various imidazole derivatives, including those similar to this compound, demonstrate effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1-(1-Ethoxyethyl)-2-phenylS. aureus32 µg/mL
1-(1-Ethoxyethyl)-2-phenylE. coli16 µg/mL
Reference Compound (Norfloxacin)S. aureus8 µg/mL

Antitumor Activity

Imidazole derivatives are also recognized for their anticancer properties. A study highlighted that similar compounds induce apoptosis in cancer cell lines by modulating apoptotic pathways, specifically increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . This selective induction of apoptosis makes these compounds promising candidates for cancer therapy.

Table 2: Antitumor Activity of Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index (SI)
1-(1-Ethoxyethyl)-2-phenylHeLa3.2423
Reference Compound (5-FU)HeLa74.69 ± 7.85-

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt cell wall synthesis or inhibit essential enzymes in microbial metabolism.
  • Antitumor Mechanism : The induction of apoptosis through modulation of apoptotic proteins is a key mechanism. The increase in caspase activity further supports its role in promoting cancer cell death .

Case Studies

A recent case study investigated the efficacy of various imidazole derivatives in vitro against different cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics .

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